N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(12-3-6-23-11-12)18-13-1-2-16-14(9-13)15(19-24-16)10-20-4-7-22-8-5-20/h1-3,6,9,11H,4-5,7-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYRXLUNMUCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Furan Carboxamide Group: This step involves the formation of an amide bond between the benzoxazole derivative and a furan carboxylic acid or its activated derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural or functional similarities with the target molecule:
Table 1: Structural and Physicochemical Comparison
Physicochemical and ADME Properties
- However, the morpholine group may counteract this by improving solubility.
- Stability : Benzoxazoles are more resistant to hydrolysis than oxadiazoles, which can degrade under acidic conditions .
- Synthetic Complexity : The target compound likely requires sequential functionalization of the benzoxazole core, whereas oxadiazole analogs (e.g., ) may be synthesized via cyclization reactions .
Biological Activity
N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : CHFNO
- Molecular Weight : 406.4 g/mol
- CAS Number : 2379997-06-3
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 2379997-06-3 |
Antitumor Activity
Research indicates that benzoxazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The antitumor activity is often linked to the ability of these compounds to interfere with the cell cycle and induce apoptosis in cancer cells. Studies have demonstrated that the presence of specific functional groups can enhance cytotoxicity against various cancer cell lines.
- Case Studies : A study evaluating a series of benzoxazole derivatives found that modifications to the benzoxazole ring significantly affected their IC values against cancer cell lines such as A-431 and Jurkat. For instance, a derivative with a morpholinyl substituent showed enhanced activity compared to its non-substituted counterparts .
Antimicrobial Activity
Benzoxazole derivatives have also been evaluated for their antimicrobial properties.
- Antibacterial and Antifungal Tests : Preliminary bioassays have indicated that compounds similar to this compound exhibit good antibacterial and antifungal activities. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups on the phenyl ring enhance activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects of benzoxazole derivatives, which may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
- Mechanism of Neuroprotection : The neuroprotective effects may involve inhibition of apoptotic pathways and modulation of neuroinflammatory responses .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
